REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[S:10](Cl)(=[O:12])=[O:11].Cl.[NH2:15][CH2:16][CH2:17][CH2:18][CH2:19][C:20]([OH:22])=[O:21]>O1CCOCC1.[OH-].[Na+]>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[S:10]([NH:15][CH2:16][CH2:17][CH2:18][CH2:19][C:20]([OH:22])=[O:21])(=[O:12])=[O:11] |f:1.2,4.5|
|
Name
|
|
Quantity
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3 g
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Type
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reactant
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Smiles
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ClC1=C(C(=CC(=C1)Cl)Cl)S(=O)(=O)Cl
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Name
|
|
Quantity
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1.5 g
|
Type
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reactant
|
Smiles
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Cl.NCCCCC(=O)O
|
Name
|
|
Quantity
|
50 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
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Smiles
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[OH-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 18 h at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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1,4-dioxane was then distilled off in vacuo
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with ethyl acetate (3×50 ml)
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Type
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EXTRACTION
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Details
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The acidic aqueous phase was extracted with ethyl acetate (3×60 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried over sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)Cl)S(=O)(=O)NCCCCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |